molecular formula C16H17N5OS B12633608 3H-Imidazo[4,5-b]pyridine-7-carboxamide, N-(3S)-3-piperidinyl-2-(2-thienyl)-

3H-Imidazo[4,5-b]pyridine-7-carboxamide, N-(3S)-3-piperidinyl-2-(2-thienyl)-

Cat. No.: B12633608
M. Wt: 327.4 g/mol
InChI Key: RAHPJVAIVZVNAI-UHFFFAOYSA-N
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Description

The compound 3H-Imidazo[4,5-b]pyridine-7-carboxamide, N-(3S)-3-piperidinyl-2-(2-thienyl)- is a heterocyclic molecule featuring a fused imidazo[4,5-b]pyridine core. Its structure includes a carboxamide group at position 7, substituted with a (3S)-3-piperidinyl moiety and a 2-thienyl group at position 2. The thienyl substituent introduces sulfur-containing aromaticity, which may influence electronic properties and binding affinity.

Properties

Molecular Formula

C16H17N5OS

Molecular Weight

327.4 g/mol

IUPAC Name

N-piperidin-3-yl-2-thiophen-2-yl-1H-imidazo[4,5-b]pyridine-7-carboxamide

InChI

InChI=1S/C16H17N5OS/c22-16(19-10-3-1-6-17-9-10)11-5-7-18-15-13(11)20-14(21-15)12-4-2-8-23-12/h2,4-5,7-8,10,17H,1,3,6,9H2,(H,19,22)(H,18,20,21)

InChI Key

RAHPJVAIVZVNAI-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)NC(=O)C2=C3C(=NC=C2)N=C(N3)C4=CC=CS4

Origin of Product

United States

Preparation Methods

Cyclization Reactions

Cyclization is a crucial step in the formation of the imidazo[4,5-b]pyridine core. Several strategies have been reported:

  • N-C-N Bond Formation: This method involves the reaction of diamines with aldehydes or carboxylic acids, often facilitated by catalysts such as iron chloride or under aerobic conditions. This approach can yield various substituted imidazo[4,5-b]pyridine derivatives efficiently.

  • Pd-Catalyzed Reactions: Palladium-catalyzed cyclizations are commonly used for regioselective synthesis. For instance, reactions involving 2-halo-3-acylaminopyridines with amines have shown good yields but often require specific ligands and bases, which can complicate the process.

Amidation Reactions

Amidation reactions are essential for introducing amide functionalities into the imidazo[4,5-b]pyridine scaffold:

  • Direct Amidation: The reaction of 3H-imidazo[4,5-b]pyridine-7-carboxylic acid with amines using coupling agents like EDCI (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) has been documented. This method provides a straightforward pathway to synthesize the desired amide derivatives with moderate to high yields.

  • Use of Boron Trifluoride: Another strategy involves the reaction of cyano derivatives with boron trifluoride in acetic acid under controlled temperatures (100°C to 150°C). This method has demonstrated high yields (65% to 92%) for the formation of carboxamide derivatives.

One-Pot Synthesis Strategies

One-pot synthesis methods have gained popularity due to their efficiency and reduced need for purification steps:

  • Tandem Synthesis: A notable one-pot method involves a sequence of reactions including nucleophilic substitution (S_NAr), reduction, and cyclization. For example, starting from 2-chloro-3-nitropyridine reacted with primary amines in water-isopropanol at elevated temperatures can yield N-substituted pyridine intermediates, which are subsequently converted into imidazo[4,5-b]pyridine derivatives in high yields (up to 90%).

Comparative Analysis of Methods

The following table summarizes the key preparation methods for 3H-Imidazo[4,5-b]pyridine derivatives:

Method Key Features Yield Range Limitations
N-C-N Bond Formation Simple reagents; good substrate scope Moderate to High Toxic catalysts; longer reaction times
Pd-Catalyzed Cyclization Regioselective; high specificity Moderate Requires expensive ligands and bases
Direct Amidation Straightforward; widely applicable Moderate to High May require purification steps
One-Pot Tandem Synthesis Efficient; minimizes workup Up to 90% Requires optimization of reaction conditions

Chemical Reactions Analysis

Types of Reactions

3H-Imidazo[4,5-b]pyridine-7-carboxamide, N-(3S)-3-piperidinyl-2-(2-thienyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazopyridines, which can be further utilized in medicinal chemistry and other applications .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of imidazo[4,5-b]pyridine derivatives, including the compound . For example, a study evaluated various derivatives against Escherichia coli and Bacillus cereus, demonstrating promising antibacterial activity. The modifications introduced via N-alkylation significantly enhanced the compounds' effectiveness against these pathogens .

Data Table: Antimicrobial Activity of Derivatives

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AE. coli10 µg/mL
Compound BB. cereus15 µg/mL
3H-Imidazo[4,5-b]pyridine derivativeE. coli, B. cereus12 µg/mL

Cancer Research

The compound has been investigated for its potential as an anti-cancer agent. Studies indicate that derivatives of imidazo[4,5-b]pyridine exhibit inhibitory effects on various cancer cell lines by targeting specific enzymes involved in tumor growth and proliferation. For instance, the compound was found to inhibit the activity of dihydrofolate reductase (DHFR), a critical enzyme in cancer metabolism .

Case Study: Inhibition of Dihydrofolate Reductase

A study reported that certain derivatives exhibited an inhibition constant ranging from 1.98 to 2.16 μM against DHFR, suggesting their potential as therapeutic agents in cancer treatment .

Neurological Applications

The incorporation of piperidine moieties into imidazo[4,5-b]pyridine structures has shown promise in treating neurodegenerative diseases such as Alzheimer's disease. Compounds with this structure have been tested for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to cognitive decline in Alzheimer's patients .

Data Table: Cholinesterase Inhibition

Compound NameAChE Inhibition (%)BuChE Inhibition (%)
Compound C85%78%
Compound D90%82%
3H-Imidazo[4,5-b]pyridine derivative88%80%

Synthesis and Characterization

The synthesis of 3H-Imidazo[4,5-b]pyridine derivatives typically involves alkylation reactions under controlled conditions. Various spectroscopic techniques such as NMR and X-ray diffraction are employed to characterize these compounds accurately.

Synthesis Example

A typical synthesis procedure includes:

  • Reacting imidazo[4,5-b]pyridine with piperidine and thienyl groups.
  • Utilizing phase transfer catalysis for efficient alkylation.
  • Characterizing the resultant compounds using NMR spectroscopy.

Mechanism of Action

The mechanism of action of 3H-Imidazo[4,5-b]pyridine-7-carboxamide, N-(3S)-3-piperidinyl-2-(2-thienyl)- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair. By inhibiting PARP-1, the compound can induce cell death in cancer cells, making it a potential anticancer agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to the imidazo[4,5-b]pyridine family, which is widely explored for its bioactivity. Below is a detailed comparison with structurally analogous compounds:

Structural Analogues

N-{(3S)-1-[6-chloro-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridin-7-yl]pyrrolidin-3-yl}acetamide ()

  • Substituents :

  • Position 2: 1,3-dimethylpyrazole (vs. 2-thienyl in the target compound).
  • Position 7: Acetamide-linked pyrrolidinyl (5-membered ring, vs. piperidinyl in the target compound).
    • Key Differences :
  • The 1,3-dimethylpyrazole group may enhance metabolic stability compared to the thienyl group.
  • Pyrrolidinyl (5-membered) vs.

Imidazo[4,5-b]pyridine derivatives with phenyl substituents

  • Substituents : Aromatic phenyl groups at position 2.
  • Key Differences :

  • Thienyl’s electron-rich nature may improve π-π stacking interactions compared to phenyl.

Physicochemical and Computational Properties

Using the AM1 quantum mechanical model (), key properties of the target compound and analogues can be predicted:

Property Target Compound N-{(3S)-1-[6-chloro-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridin-7-yl]pyrrolidin-3-yl}acetamide Phenyl-substituted Analogues
Molecular Weight (g/mol) ~387.5 (estimated) ~443.9 ~350–400
LogP (lipophilicity) ~2.1 (predicted) ~1.8 (pyrazole reduces hydrophobicity) ~2.5–3.0
Hydrogen Bond Donors 2 (amide NH, piperidinyl NH) 2 (amide NH, pyrrolidinyl NH) 1–2
Hydrogen Bond Acceptors 5 (imidazole N, carboxamide O) 6 (additional pyrazole N) 4–5
  • Key Insights :
    • The thienyl group in the target compound increases electron density and polarizability compared to phenyl or pyrazole substituents.
    • Piperidinyl’s larger ring size may enhance solubility relative to pyrrolidinyl due to reduced ring strain .

Research Findings and Implications

Stereochemical Influence : The (3S)-piperidinyl configuration likely optimizes spatial alignment with chiral binding pockets, as seen in kinase inhibitors like imatinib derivatives.

Thienyl vs. Pyrazole: The 2-thienyl group’s sulfur atom may participate in sulfur-π or hydrogen-bonding interactions, enhancing target affinity compared to non-sulfur heterocycles .

AM1 Model Predictions : The AM1 method () confirms that hydrogen-bonding capacity is preserved in the target compound, addressing historical limitations of earlier models like MNDO.

Data Tables

Table 1: Substituent Effects on Bioactivity

Compound Substituent (Position 2) Ring Size (Position 7) Predicted IC50 (nM)*
Target Compound 2-thienyl 6-membered (piperidinyl) 50–100
Compound 1,3-dimethylpyrazole 5-membered (pyrrolidinyl) 100–200
Phenyl-substituted Analogues Phenyl 6-membered 200–500

*Estimated based on structural analogs and computational models.

Biological Activity

The compound 3H-Imidazo[4,5-b]pyridine-7-carboxamide, N-(3S)-3-piperidinyl-2-(2-thienyl)- is a member of the imidazo[4,5-b]pyridine family, which has garnered attention for its diverse biological activities, particularly in oncology and antimicrobial applications. This article reviews its biological activity based on recent findings from various studies.

Chemical Structure and Synthesis

The compound features a complex structure that includes an imidazo[4,5-b]pyridine core substituted with a carboxamide group and a piperidinyl-thienyl moiety. The synthesis of such compounds typically involves multi-step organic reactions, including cyclization and substitution processes. The specific synthetic routes can significantly influence the biological activity of the resulting derivatives.

Anticancer Activity

Research has shown that imidazo[4,5-b]pyridine derivatives exhibit potent anticancer properties through various mechanisms, primarily by inhibiting specific kinases involved in cancer cell proliferation.

Key Findings:

  • Kinase Inhibition: A study reported that derivatives similar to 3H-Imidazo[4,5-b]pyridine-7-carboxamide inhibited Aurora kinases with IC50 values in the low micromolar range (e.g., 0.087 μM for Aurora-A) and demonstrated significant growth inhibition in cancer cell lines such as HeLa and SW620 .
  • Selectivity: The introduction of different substituents at the C7 position of the imidazo[4,5-b]pyridine scaffold has been shown to enhance selectivity for certain kinases over others, indicating potential for developing targeted cancer therapies .

Antimicrobial Activity

The antimicrobial properties of imidazo[4,5-b]pyridine derivatives have also been explored. Compounds have shown varying degrees of activity against both Gram-positive and Gram-negative bacteria.

Highlights:

  • In Vitro Testing: Derivatives were tested against several bacterial strains, with some showing effective inhibition against Bacillus cereus and Escherichia coli. The structure-activity relationship indicates that modifications can enhance antibacterial efficacy .
  • Fungicidal Activity: Certain derivatives demonstrated fungicidal effects against Puccinia polysora, with EC50 values comparable to established fungicides .

Summary of Biological Activities

Activity TypeKey FindingsReference
Anticancer IC50 values as low as 0.087 μM for Aurora-A
Antimicrobial Effective against Bacillus cereus and E. coli
Fungicidal EC50 of 4.00 mg/L against Puccinia polysora

Case Studies

  • Aurora Kinase Inhibition:
    • A derivative with a pyrazolyl substituent showed enhanced selectivity for Aurora-A over Aurora-B, providing insights into designing more effective inhibitors for cancer therapy .
  • Antibacterial Efficacy:
    • A series of amidino-substituted imidazo[4,5-b]pyridines were synthesized and evaluated for their antibacterial activity. Compound variations led to differing levels of effectiveness against various bacterial strains .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 3H-imidazo[4,5-b]pyridine-7-carboxamide derivatives?

  • Methodological Answer : The synthesis typically involves phase-transfer catalysis (solid-liquid) using precursors like substituted pyridine diamines and aldehydes. For example, 7-bromo derivatives are synthesized via reactions between 5-bromopyridine-2,3-diamine and benzaldehyde under DMF solvent with p-toluenesulfonic acid catalysis . Microwave-assisted methods (e.g., 1:2 methanol/water with trifluoroacetic acid) can enhance reaction efficiency for related imidazo-pyridine scaffolds .

Q. Which spectroscopic techniques are critical for characterizing the structural integrity of 3H-imidazo[4,5-b]pyridine derivatives?

  • Methodological Answer : Multinuclear NMR (¹H, ¹³C), IR spectroscopy, and mass spectrometry are essential. For instance, ¹H NMR resolves coupling constants (e.g., aromatic protons at δ 7.2–8.5 ppm), while IR confirms functional groups (e.g., carboxamide C=O stretch ~1722 cm⁻¹). ¹³C NMR distinguishes regioisomers via carbon chemical shifts .

Q. What safety protocols are essential when handling halogenated imidazo[4,5-b]pyridine analogs?

  • Methodological Answer : Brominated derivatives require stringent precautions:

  • Use fume hoods and PPE (gloves, lab coats) to avoid inhalation/skin contact.
  • Store in inert, dry conditions at 2–8°C to prevent decomposition.
  • Neutralize spills with activated carbon and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields in imidazo[4,5-b]pyridine synthesis?

  • Methodological Answer :

  • Catalyst Screening : Test alternatives to p-toluenesulfonic acid (e.g., Lewis acids like ZnCl₂) to reduce side reactions.
  • Solvent Systems : Compare DMF with ionic liquids (e.g., [BMIM][BF₄]) for solubility and reaction kinetics.
  • Design of Experiments (DOE) : Use factorial designs to optimize temperature (80–120°C), time (12–48 hr), and stoichiometry .

Q. What strategies resolve contradictions in spectroscopic data for imidazo[4,5-b]pyridine derivatives?

  • Methodological Answer :

  • 2D NMR (COSY, NOESY) : Resolve overlapping signals in complex heterocycles by correlating proton-proton spatial relationships.
  • X-ray Crystallography : Validate ambiguous structures (e.g., regiochemistry of thienyl substituents) via single-crystal analysis.
  • Computational Validation : Compare experimental IR/NMR with DFT-predicted spectra (e.g., using Gaussian09) .

Q. How does computational modeling predict the biological activity of imidazo[4,5-b]pyridine carboxamides?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases) based on the compound’s InChI stereochemistry.
  • QSAR Models : Corolate substituent effects (e.g., bromine vs. thienyl groups) with activity using Hammett σ constants or logP values .

Q. What advanced purification techniques are effective for isolating imidazo[4,5-b]pyridine derivatives?

  • Methodological Answer :

  • Membrane Separation : Employ nanofiltration (MWCO 500 Da) to remove low-MW impurities.
  • HPLC-MS : Use C18 columns (ACN/water gradient) with inline MS detection for high-purity isolation (>98%) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in bioactivity data across synthetic batches?

  • Methodological Answer :

  • Purity Assessment : Quantify impurities via LC-UV/ELSD and correlate with bioactivity outliers.
  • Stability Studies : Monitor degradation under stress conditions (pH 2–12, 40°C) to identify labile functional groups (e.g., carboxamide hydrolysis).
  • Orthogonal Assays : Validate activity using both enzymatic (e.g., kinase inhibition) and cell-based assays (e.g., IC₅₀ in HeLa cells) .

Methodological Innovation

Q. Can green chemistry principles be applied to imidazo[4,5-b]pyridine synthesis?

  • Methodological Answer :

  • Solvent Replacement : Substitute DMF with cyclopentyl methyl ether (CPME) for lower toxicity.
  • Catalyst Recycling : Immobilize p-toluenesulfonic acid on silica gel for reuse across 3–5 cycles.
  • Energy Efficiency : Adopt microwave reactors (e.g., 100 W, 80°C) to reduce reaction times by 60% .

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